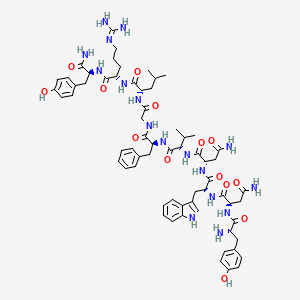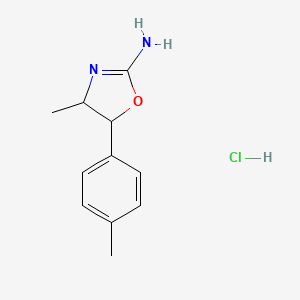
Kisspeptin 10 (dog)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endogenous ligand for the canine KISS1 receptor (Kisspeptin receptor or GPR54). Stimulates section of luteinizing hormone, follicle stimulating hormone and estradiol in vivo.
Wissenschaftliche Forschungsanwendungen
1. Kisspeptin-10's Role in Reproductive Hormone Release Kisspeptin-10 is significant in reproductive physiology, acting as a potential therapy for infertility. Research demonstrates its ability to stimulate gonadotropin release in humans, showing sexual dimorphism in its effects. In men, kisspeptin-10 elevates serum LH and FSH, while in women, its impact varies across different phases of the menstrual cycle (Jayasena et al., 2011).
2. Kisspeptin-10 and Gonadal Maturation Kisspeptin-10's role in regulating gonadal maturation is notable, especially in sexually immature males. Studies show that its administration can lead to significant changes in gonadotropins and testosterone release, impacting spermatogenesis and gonadal development in prepubertal males (Ramzan & Qureshi, 2011).
3. Kisspeptin-10 and Hypothalamic-Pituitary-Gonadal Axis The kisspeptin-10 fragment influences the hypothalamic-pituitary-gonadal axis, enhancing plasma gonadotrophins and testosterone levels in male rats. These findings suggest its potent role in stimulating the reproductive system (Thompson et al., 2004).
4. Stimulation of LH and Testosterone Secretion In men, kisspeptin-10 is found to significantly evoke LH secretion and increase LH pulse frequency and size, indicating its therapeutic potential as a regulator of LH and testosterone secretion (George et al., 2011).
5. Effects on Electrophysiological Manifestation of GnRH Pulse Generator Kisspeptin-10's influence on GnRH pulse generator activity and pulsatile LH secretion is evident, further emphasizing its role in reproductive processes (Kinsey-Jones et al., 2008).
6. Kisspeptin and Liver Oxidant/Antioxidant Systems Research also extends to kisspeptin's effects on liver oxidative stress, suggesting antioxidant and protective effects on liver tissue (Aydin et al., 2010).
7. Influence on Plasma Concentrations of GH and LH in Animals Kisspeptin-10 has been shown to affect blood concentrations of LH and GH in animals like Holstein heifers, indicating its broader impact across different species (Kadokawa et al., 2008).
8. Appetite and Energy Expenditure Regulation Intraperitoneal kisspeptin-10 administration in mice significantly alters feeding behavior, respirometry parameters, and metabolic hormones, implying its role in energy homeostasis and metabolism (Dong et al., 2019).
Eigenschaften
Molekularformel |
C65H87N17O14 |
|---|---|
Molekulargewicht |
1330.51 |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C65H87N17O14/c1-34(2)25-47(60(92)76-45(15-10-24-72-65(70)71)59(91)77-46(56(69)88)27-38-18-22-41(84)23-19-38)75-54(87)33-74-58(90)48(28-36-11-6-5-7-12-36)81-64(96)55(35(3)4)82-63(95)51(31-53(68)86)80-61(93)49(29-39-32-73-44-14-9-8-13-42(39)44)79-62(94)50(30-52(67)85)78-57(89)43(66)26-37-16-20-40(83)21-17-37/h5-9,11-14,16-23,32,34-35,43,45-51,55,73,83-84H,10,15,24-31,33,66H2,1-4H3,(H2,67,85)(H2,68,86)(H2,69,88)(H,74,90)(H,75,87)(H,76,92)(H,77,91)(H,78,89)(H,79,94)(H,80,93)(H,81,96)(H,82,95)(H4,70,71,72)/t43-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




